molecular formula C27H30O14 B1674454 Lanceolarin CAS No. 15914-68-8

Lanceolarin

Cat. No. B1674454
CAS RN: 15914-68-8
M. Wt: 578.5 g/mol
InChI Key: VGKGODYADVWBQB-GWNUXBAZSA-N
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Description

Lanceolarin is a new isoflavone glycoside ofDalbergia lanceolaria

Scientific Research Applications

Isoflavone Glycoside Discovery

  • Lanceolarin as a New Isoflavone Glycoside : Research reveals that the root-bark of Dalbergia lanceolaria contains a new isoflavone glycoside named lanceolarin. Its structure is deduced as the 7-apioglucoside of biochanin-A, with a 1 → 2 linkage between apiose and glucose and β configuration glycosidic bonds. This discovery adds to the chemical diversity and understanding of plant-derived compounds (Malhotra, Murti, & Seshadri, 1967).

Chemical Constituents of Related Plants

  • Chemical Analysis of Jasminum Lanceolarium : A study on Jasminum lanceolarium, a plant species related to the one containing lanceolarin, isolated various compounds including flavanones and acids. This exploration of chemical constituents provides insights into the phytochemical profile of plants closely related to those containing lanceolarin (Sun, Yang, & Zhang, 2008).

Anti-inflammatory and Analgesic Properties

  • Medicinal Use of Jasminum Lanceolarium : Research on Jasminum lanceolarium, which shares some chemical similarities with lanceolarin-containing plants, shows its traditional use in Chinese medicine for rheumatism, fever, and as an anti-inflammatory agent. This study confirms its anti-inflammatory and analgesic properties, providing a context for understanding similar properties that might be found in lanceolarin (Yan, Zhang, Zhang, Meng, & Yan, 2015).

Biochanin A Triglycoside Discovery

  • Biochanin A Relation to Lanceolarin : Another study identified a new isoflavonol triglycoside related to lanceolarin in Andira inermis roots. This discovery of biochanin A triglycoside, alongside lanceolarin, contributes to the understanding of isoflavonoids in various plant species, potentially offering insights into their biological activities and applications (da Silva, Velozo, & Parente, 2000).

Additional Studies on Jasminum Lanceolarium

  • Further Studies on Jasminum Lanceolarium Constituents : Additional research on Jasminum lanceolarium identified various compounds, including betulinaldehyde, β-sitosterol, and oleanolic acid. Understanding the chemical composition of this plant further supports the exploration of lanceolarin's relatives and their potential therapeutic applications (Jiaming & Jun-shan, 2007).

properties

IUPAC Name

7-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-3-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O14/c1-36-13-4-2-12(3-5-13)15-8-37-17-7-14(6-16(29)19(17)20(15)30)40-25-23(33)22(32)21(31)18(41-25)9-38-26-24(34)27(35,10-28)11-39-26/h2-8,18,21-26,28-29,31-35H,9-11H2,1H3/t18-,21-,22+,23-,24+,25-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKGODYADVWBQB-NRIIMPDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90936061
Record name 5-Hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lanceolarin

CAS RN

15914-68-8
Record name Lanceolarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015914688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
100
Citations
A Malhotra, VVS Murti, TR Seshadri - Tetrahedron, 1967 - Elsevier
The root-bark of Dalbergia lanceolaria contains a new isoflavone glycoside, now named lanceolarin. By the use of physical, chemical and degradative evidence its structure is deduced …
Number of citations: 30 www.sciencedirect.com
PS Rao, Y Asheervadam, M Khalilullah, VVS Murti - Phytochemistry, 1989 - Elsevier
… Thus, the structure of lanceolarin needed revision. The FTNMR of the acetate of lanceolarin in CDCI, indicated that the sugars were attached at the 7-hydroxyl of biochanin A …
Number of citations: 24 www.sciencedirect.com
A Malhotra, VVS Murti, TR Seshadri - Tetrahedron Letters, 1965 - Elsevier
(Beceived 13 July 1965) The trees belonging to the genus Dalberaia are Important In msnp respects. Many of them provide excellent timber and one tree, Dalbersla lanceolarla, acts as …
Number of citations: 8 www.sciencedirect.com
BP Da Silva, LSM Velozo, JP Parente - Fitoterapia, 2000 - Elsevier
… Sephadex LH-20 gel filtration followed by preparative HPLC [6] to afford compound 1 (583 mg), genistein 7-O-β-d-apiofuranosyl-(1→6)-β-d-glucopyranoside (254 mg) and lanceolarin (…
Number of citations: 29 www.sciencedirect.com
PS Rao, Y Asheervadam, MD Khaleelullah… - Journal of natural …, 1988 - ACS Publications
… Glucose and apiose as the sugar components were identified by paper chromatographic comparison with authentic sugars ob-tained by the hydrolysis of adicardin and lanceolarin (7—9…
Number of citations: 36 pubs.acs.org
C Xiang, H Liang, B Wang, YY Zhao - Analytical letters, 2009 - Taylor & Francis
A reverse-phase high-performance liquid-chromatographic photodiode array detection (DAD) method has been developed and validated for the simultaneous determination of five …
Number of citations: 4 www.tandfonline.com
R Sahoo, P Sahu, S Swargam, I Kumari… - Journal of Biomolecular …, 2023 - Taylor & Francis
… Lanceolarin interacted with M pro through eight hydrogen bonds at LYS137, ASP107, ASN238, TYR239, ASP289 and THR199 positions, one pi–alkyl bond at LYS137, and two …
Number of citations: 3 www.tandfonline.com
K Saito, S Takamatsu, T Sekine, F Ikegami, S Ohmiya… - Phytochemistry, 1989 - Elsevier
… Periodic acid consumption of lanceolarin alongside adicardin and followed by the … Details of permethylation of lanceolarin and adicardin and their hydrolytic studies are …
Number of citations: 26 www.sciencedirect.com
C Xiang, J Cheng, H Liang, YY Zhao… - Yao xue xue bao= Acta …, 2009 - europepmc.org
To study the chemical constituents of Millettia nitida var. hirsutissima, the constituents were isolated by chromatographic techniques, and structures were identified by spectroscopic …
Number of citations: 7 europepmc.org
FR Wang, XW Yang - Zhongguo Zhong yao za zhi= Zhongguo …, 2017 - europepmc.org
Tongmai formula (TMF) is a drug combination of three components including Puerariae Lobatae Radix [roots of Pueraria lobata], Salviae Miltiorrhizae Radix (roots of Salvia miltiorrhiza) …
Number of citations: 3 europepmc.org

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